2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
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Overview
Description
2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with a unique structure that includes an epoxyisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps:
Formation of the Isoindole Core: The initial step often involves the cyclization of a suitable precursor to form the isoindole core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Functional Group Modifications: Subsequent steps involve the introduction of the butan-2-yl group and the carboxylic acid functionality. This can be done through alkylation reactions and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The epoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under mild conditions to open the epoxide ring.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: The major products are the corresponding amines or thiols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity. The presence of the epoxy group and the isoindole core can interact with biological targets, making it a candidate for drug development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exerts its effects depends on its interaction with molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological activity. The isoindole core can interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydroisoindole-7-carboxylic acid: Lacks the epoxy group, which may result in different reactivity and biological activity.
2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-methyl ester: The ester group can alter the compound’s solubility and reactivity.
Uniqueness
The presence of both the epoxy group and the isoindole core in 2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid makes it unique. This combination allows for a wide range of chemical reactions and potential biological activities, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-butan-2-yl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-7(2)14-6-13-5-4-8(18-13)9(12(16)17)10(13)11(14)15/h4-5,7-10H,3,6H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVCCEKQOMHQJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CC23C=CC(O2)C(C3C1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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